molecular formula C10H6N4O2 B14669693 1-(4-azidophenyl)-1H-pyrrole-2,5-dione CAS No. 50684-67-8

1-(4-azidophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14669693
CAS No.: 50684-67-8
M. Wt: 214.18 g/mol
InChI Key: FTPGFMCVBBDGGG-UHFFFAOYSA-N
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Description

1-(4-Azidophenyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant interest in the fields of organic chemistry and bioconjugation. This compound features both an azide group and a pyrrole ring, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-azidophenyl glyoxal with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Azidophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry and lithium aluminum hydride for reduction. Major products formed from these reactions include triazoles and amines .

Scientific Research Applications

1-(4-Azidophenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione involves its ability to participate in click chemistry reactions, forming stable triazole rings. The azide group is highly reactive and can undergo cycloaddition with alkynes, facilitated by copper catalysts. This reaction is widely used in bioconjugation to attach various functional groups to biomolecules .

Comparison with Similar Compounds

1-(4-Azidophenyl)-1H-pyrrole-2,5-dione can be compared with other azido-containing compounds such as:

The uniqueness of this compound lies in its combination of the azide group with the pyrrole ring, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

50684-67-8

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

1-(4-azidophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H6N4O2/c11-13-12-7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6H

InChI Key

FTPGFMCVBBDGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])N2C(=O)C=CC2=O

Origin of Product

United States

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